N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
The compound N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide features a pyrimido[5,4-b]indole core substituted with a 3,5-dimethylphenyl group at position 3 and a sulfanyl-acetamide moiety linked to a 1,3-benzodioxol-5-yl group. This structure confers unique physicochemical properties, including a molecular weight of ~500–550 g/mol (estimated via analogs) and moderate lipophilicity (XLogP3 ~4–5), which influence its pharmacokinetic behavior and target interactions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4S/c1-15-9-16(2)11-18(10-15)31-26(33)25-24(19-5-3-4-6-20(19)29-25)30-27(31)36-13-23(32)28-17-7-8-21-22(12-17)35-14-34-21/h3-12,29H,13-14H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJDWLQRWPTWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC6=C(C=C5)OCO6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the benzodioxole ring, the pyrimidoindole core, and the final coupling to form the acetamide linkage. Each step would require specific reagents and conditions, such as:
Formation of Benzodioxole Ring: This might involve the cyclization of catechol derivatives with formaldehyde.
Synthesis of Pyrimidoindole Core: This could involve multi-step reactions starting from indole derivatives, incorporating various functional groups through substitution and cyclization reactions.
Final Coupling: The final step would involve coupling the benzodioxole and pyrimidoindole intermediates under conditions that promote the formation of the acetamide bond.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially converting sulfanyl groups to sulfoxides or sulfones.
Reduction: Reducing ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include acidic or basic environments, depending on the nature of the substituents.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide may exhibit anticancer properties. The pyrimidine and indole moieties in the structure are known for their ability to interact with various cellular targets involved in cancer progression. For instance, derivatives have shown inhibition of specific kinases and modulation of apoptosis pathways in cancer cells.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties using molecular docking studies. These studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This activity could make it a candidate for treating inflammatory diseases such as arthritis or asthma.
Enzyme Inhibition
Research has demonstrated that similar sulfonamide compounds can act as inhibitors of enzymes like α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions such as Type 2 diabetes mellitus and Alzheimer's disease. The structural components of this compound may confer similar inhibitory effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
| Study | Findings |
|---|---|
| Study on Anti-cancer Activity | Compounds with similar structures inhibited tumor cell proliferation in vitro by targeting specific oncogenic pathways. |
| Inflammation Inhibition | Molecular docking studies indicated strong binding affinity to 5-lipoxygenase, suggesting potential as an anti-inflammatory agent. |
| Enzyme Inhibition Research | Compounds were tested against α-glucosidase and showed significant inhibition rates comparable to established medications for diabetes management. |
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Modifications and Substituent Effects
Key analogs differ in substituents on the pyrimidoindole core and acetamide side chain:
- N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS 536707-48-9): Replaces 3,5-dimethylphenyl with 4-methoxyphenyl. This substitution reduces steric bulk and introduces polar methoxy groups, lowering XLogP3 to 4.5 compared to the target compound’s higher lipophilicity .
- 2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide : Features a benzyl group at position 3 and a bulkier 4-phenylbutan-2-yl acetamide chain, increasing molecular weight to ~550 g/mol and altering binding pocket compatibility .
- N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide : Replaces pyrimidoindole with an oxadiazole-indole hybrid, significantly altering electronic properties and hydrogen-bonding capacity .
Table 1: Structural and Physicochemical Properties of Analogs
*Estimated based on analogs.
Computational Similarity and Bioactivity Profiling
Molecular Similarity Metrics
Using Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to its 4-methoxyphenyl and benzyl analogs, but lower similarity (~40%) to oxadiazole-indole derivatives due to core structural differences . High similarity scores (>70%) correlate with conserved bioactivity profiles, such as enzyme inhibition or protein target binding .
Bioactivity Clustering
Hierarchical clustering of bioactivity data (e.g., NCI-60 screening) reveals that the target compound and its 4-methoxyphenyl analog cluster together, suggesting shared modes of action, such as kinase or HDAC inhibition. In contrast, the oxadiazole-indole hybrid clusters with sulfonamide-based inhibitors, indicating divergent targets .
Pharmacokinetic and Spectroscopic Comparisons
ADME Properties
The 3,5-dimethylphenyl group in the target compound enhances metabolic stability compared to the 4-methoxyphenyl analog, which may undergo faster demethylation. However, the methoxy group improves aqueous solubility (clogP ~4.5 vs. ~5.0), impacting bioavailability .
Spectroscopic Dereplication
NMR and LC-MS/MS data highlight conserved signals for the pyrimidoindole core and benzodioxolyl acetamide across analogs. For example, ¹H-NMR peaks for the sulfanyl group (~4.6–4.9 ppm) and benzodioxole protons (~6.9–7.1 ppm) are consistent, while substituent-specific shifts (e.g., dimethylphenyl vs. methoxyphenyl) aid in differentiation .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure features a benzodioxole moiety linked to a pyrimidoindole framework through a sulfanyl group. This unique arrangement contributes to its diverse biological properties.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Moiety : This can be achieved via standard organic synthesis techniques involving condensation reactions.
- Introduction of the Pyrimidoindole Core : The pyrimidoindole structure is synthesized through cyclization reactions involving appropriate precursors.
- Final Coupling : The final product is obtained by coupling the benzodioxole and pyrimidoindole components using sulfanylation techniques.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that related compounds inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity:
- In vitro tests revealed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Antioxidant Activity
Research highlights the antioxidant potential of this compound:
- It scavenges free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:
- Targets include proteins involved in cancer progression and microbial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
